1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one
Description
Properties
Molecular Formula |
C18H16OS |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C18H16OS/c1-2-14(13-8-4-3-5-9-13)18(19)16-12-20-17-11-7-6-10-15(16)17/h3-12,14H,2H2,1H3 |
InChI Key |
CQMGQNMEIITIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Principle
The Grignard reaction is a classical approach where a benzo[b]thiophene derivative reacts with a phenylalkyl Grignard reagent to form an intermediate alcohol, which is subsequently oxidized to yield the ketone.
Procedure Highlights
- Preparation of the Grignard reagent from phenylalkyl halides using magnesium turnings in anhydrous ether solvents under inert atmosphere (argon or nitrogen).
- Reaction of the Grignard reagent with a benzo[b]thiophene-3-carboxaldehyde or related precursor.
- Controlled oxidation of the resulting secondary alcohol to the ketone.
Advantages
- High selectivity for ketone formation.
- Well-established and reproducible.
Limitations
- Requires strictly anhydrous and inert conditions.
- Sensitive to moisture and air.
Data Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Grignard reagent prep | Mg, anhydrous ether, inert gas | Phenylalkyl magnesium halide |
| Nucleophilic addition | Benzo[b]thiophene aldehyde, low temp | Secondary alcohol intermediate |
| Oxidation | Mild oxidants (e.g., PCC, Dess-Martin) | Ketone product |
Friedel-Crafts Acylation
Principle
Friedel-Crafts acylation involves electrophilic aromatic substitution where an acyl chloride or anhydride reacts with the benzo[b]thiophene ring in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the ketone functionality.
Procedure Highlights
- Generation of the acylating agent (phenylbutanoyl chloride).
- Reaction with benzo[b]thiophene under Lewis acid catalysis.
- Work-up to isolate the ketone.
Advantages
- Direct introduction of the ketone group onto the aromatic ring.
- Scalable and straightforward.
Limitations
- Possible polyacylation or rearrangements.
- Requires careful control of reaction conditions to avoid overreaction.
This method is less commonly used for this compound but remains a viable route.
One-Pot Cyclization-Alkylation Strategy
Principle
Recent advances have demonstrated efficient one-pot methods to synthesize functionalized benzo[b]thiophenes with ketone substituents using cyclization and alkylation in a single reaction vessel.
Procedure Highlights
- Starting from substituted propargyl alcohols or thioanisoles.
- Iodocyclization using iodine as both electrophile and catalyst.
- Alkylation of 1,3-dicarbonyl compounds without strong acids or bases.
- Use of solvents such as nitromethane at moderate temperatures.
Key Findings
- High yields (up to 87%) of carbonyl-functionalized benzo[b]thiophenes.
- Reduced waste and byproducts.
- Mild reaction conditions avoiding harsh reagents.
Data Table: Optimization of Solvent and Yield
| Solvent | Yield (%) | Notes |
|---|---|---|
| Nitromethane | 87 | Optimal solvent |
| THF | ~80 | Slightly lower yield |
| Acetonitrile | ~80 | Comparable to THF |
| Ethanol | 52 | Lower yield |
| Dichloroethane | 70 | Moderate yield |
| DMF/DMSO | 0 | No product formed |
This green chemistry approach offers a promising alternative for synthesizing 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one analogs.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Grignard Reaction | Mg, ether, benzo[b]thiophene aldehyde, oxidants | High selectivity, well-known | Moisture sensitive | Moderate to high |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Direct acylation, scalable | Overacylation risk | Moderate |
| One-Pot Cyclization-Alkylation | Iodine, propargyl alcohols, 1,3-dicarbonyls, nitromethane | High yield, mild, green method | Requires specific substrates | Up to 87 |
| Photochemical Catalysis | Styrene derivatives, redox catalysts, LED | Mild, innovative | Not yet applied directly | Variable |
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
A notable application of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one derivatives is their potential as antidepressants. Research has shown that derivatives containing this structure exhibit dual activity at serotonin receptors, specifically the 5-HT1A receptor and the serotonin transporter. For instance, one derivative demonstrated a nanomolar affinity with Ki values of 86 nM for the 5-HT1A receptor and 76 nM for the serotonin transporter, indicating its potential efficacy in treating depression .
2. Serotonin Receptor Binding Studies
Further studies have investigated the binding affinities of various derivatives of this compound towards serotonin receptors. A series of synthesized compounds showed varying degrees of affinity, with some displaying micromolar affinities towards specific receptor subtypes. The influence of structural modifications on binding affinity was systematically evaluated through molecular docking studies, revealing critical interactions that contribute to their pharmacological profiles .
Synthesis and Structural Variations
The synthesis of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one involves several methodologies, including microwave-assisted synthesis and visible light-mediated reactions. These methods enhance the efficiency and yield of the desired compounds. For example, one study reported a yield of approximately 75% using a copper-catalyzed reaction under reflux conditions .
Table: Summary of Synthesis Methods
| Methodology | Yield (%) | Key Features |
|---|---|---|
| Microwave-assisted synthesis | Varies | Rapid reaction times, improved yields |
| Copper-catalyzed reactions | 75% | Effective under mild conditions |
| Visible light-mediated reactions | Varies | Environmentally friendly, utilizes photoredox chemistry |
Material Science Applications
1. Photocatalytic Properties
Recent advancements have explored the photocatalytic properties of compounds related to 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one. These compounds have been utilized in visible light-mediated reactions, demonstrating their potential in organic synthesis applications. The ability to act as photocatalysts can lead to more sustainable chemical processes .
Case Studies
Case Study 1: Antidepressant Development
In a comprehensive study examining new antidepressant drugs, researchers synthesized a series of compounds based on the benzo[b]thiophene framework. The results indicated that these compounds not only bind effectively to serotonin receptors but also exhibit favorable pharmacokinetic properties, making them promising candidates for further development in clinical settings .
Case Study 2: Photocatalytic Applications
Another study focused on utilizing derivatives of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one in photocatalytic reactions under visible light. The findings revealed that these compounds could facilitate various organic transformations efficiently, underscoring their versatility beyond medicinal applications .
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Chalcone Derivatives
Chalcones containing benzo[b]thiophene moieties, such as (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one () and (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)prop-2-en-1-one (–10), demonstrate how substituents influence properties:
- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, improving reactivity in Michael addition or cyclization reactions. For example, chlorophenyl-substituted chalcones (Compounds 5–7, ) exhibit moderate yields (52–66%) and crystallinity .
- Electron-Donating Groups (OMe): Increase fluorescence quantum yields. reports derivatives like (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone with fluorescence quantum yields up to 1, making them suitable for optoelectronic applications .
Spiropyrrolidine Derivatives
The spiropyrrolidine scaffold fused with benzo[b]thiophene (e.g., (E)-3-(benzo[b]thiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one , ) shows enhanced cholinesterase inhibitory activity due to conformational rigidity and hydrophobic interactions with enzyme active sites .
Urea Analogs
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea () illustrates how urea linkages improve hydrogen-bonding capacity, a feature critical for targeting enzymes like trypanothione reductase .
Spectroscopic and Crystallographic Features
- Hydrogen Bonding : Chalcones like (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one () exhibit intermolecular C–H···O interactions, stabilizing crystal lattices .
- Conformational Analysis : Spiropyrrolidine derivatives show puckered ring conformations via X-ray crystallography, critical for docking studies .
Biological Activity
1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one, also known by its CAS number 1097063-45-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzo[b]thiophene moiety linked to a phenylbutanone structure. This unique arrangement contributes to its biological activity, particularly in modulating various receptor systems.
1. Serotonin Receptor Affinity
Research indicates that derivatives of benzo[b]thiophenes exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype. A related compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated a micromolar affinity (K(i) = 2.30 μM) towards these receptors, suggesting that similar compounds may possess comparable activities .
2. DAGLα Inhibition
Recent studies have identified α-ketoheterocycles as potent inhibitors of diacylglycerol lipase alpha (DAGLα), an enzyme involved in the endocannabinoid system. Although specific data on 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one's role in DAGLα inhibition is limited, its structural similarities to known inhibitors suggest potential efficacy in modulating this pathway .
The biological activity of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one may be attributed to its interaction with various neurotransmitter systems. The compound's ability to bind to serotonin receptors could lead to alterations in neurotransmitter release and neuronal excitability.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one can be achieved through various methods, including one-pot multistep reactions that yield high amounts of substituted benzo[b]thiophenes . Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity.
Q & A
Q. What are the optimized synthetic routes for 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, using benzo[b]thiophene derivatives and phenylbutanone precursors under acidic catalysis (e.g., AlCl₃ or FeCl₃). Solvent choice (e.g., dichloromethane vs. toluene) and temperature (60–80°C) significantly impact yields. Reaction monitoring via TLC and GC-MS is critical to optimize stoichiometry and avoid byproducts. Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzo[b]thiophene and phenyl groups) and ketone carbonyl (δ ~200 ppm).
- FTIR : Confirm ketone C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
- X-ray crystallography : Resolve steric effects of the phenyl and thiophene substituents (e.g., dihedral angles >30° indicate hindered rotation) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (no acute toxicity data available, but structural analogs suggest respiratory irritation) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do substituent positions on the benzo[b]thiophene ring affect the compound’s reactivity in nucleophilic additions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Br at the 3-position) deactivate the thiophene ring, reducing nucleophilic attack at the ketone. Computational studies (DFT) can predict reactivity trends by analyzing LUMO localization. Experimentally, Grignard reactions with methylmagnesium bromide show 20–30% lower yields when electron-withdrawing substituents are present .
Q. What experimental designs address contradictions in reported stability data under oxidative conditions?
- Methodological Answer :
- Controlled Replicates : Conduct stability tests in triplicate under varied oxygen levels (0–21% O₂).
- Accelerated Degradation Studies : Use UV light (254 nm) and H₂O₂ to simulate oxidative stress. Monitor degradation via LC-MS and identify intermediates (e.g., sulfoxide derivatives).
- Statistical Analysis : Apply ANOVA to differentiate between experimental error and intrinsic instability .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme active sites)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450). Focus on hydrophobic pockets accommodating the phenyl and thiophene moieties.
- MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable interactions).
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. What strategies resolve discrepancies in spectral data interpretations for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NOESY (to confirm spatial proximity of substituents) and high-resolution MS (to verify molecular ion peaks).
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals.
- Collaborative Analysis : Compare data with crystallographic databases (e.g., Cambridge Structural Database) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
